molecular formula C11H17NO5 B1498711 (S)-ethyl 1-(2-ethoxy-2-oxoacetyl)pyrrolidine-2-carboxylate CAS No. 273925-06-7

(S)-ethyl 1-(2-ethoxy-2-oxoacetyl)pyrrolidine-2-carboxylate

Cat. No. B1498711
CAS RN: 273925-06-7
M. Wt: 243.26 g/mol
InChI Key: FBSAJSSJPAVUSO-QMMMGPOBSA-N
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Description

(S)-ethyl 1-(2-ethoxy-2-oxoacetyl)pyrrolidine-2-carboxylate, also known as EOPC, is an organic compound belonging to the pyrrolidine family. It is a versatile compound that has been used in a range of applications, such as synthesis, medicinal chemistry, and drug discovery. It is a chiral compound and has been used in the synthesis of a variety of compounds, including amino acids, peptides, and amines. EOPC has also been used in the development of novel therapeutic agents and has been studied for its potential as an anti-cancer agent.

Scientific Research Applications

Biomonitoring in Industrial Settings

(S)-ethyl 1-(2-ethoxy-2-oxoacetyl)pyrrolidine-2-carboxylate appears to have relevance in biomonitoring of exposure to N-alkyl-2-pyrrolidones, important organic solvents used in varnishes within the industrial sector. A study focused on exposure to N-ethyl-2-pyrrolidone (NEP) during varnishing tasks in the automobile industry highlighted the use of specific biomarkers of exposure, 5-hydroxy-N-ethyl-2-pyrrolidone (5-HNEP), and 2-hydroxy-N-ethylsuccinimide (2-HESI) in urine samples. The findings indicated that workers involved in specific tasks, such as cleaning the sprayer system with solvents containing N-alkyl-2-pyrrolidones, exhibited notably higher metabolite levels compared to controls, demonstrating occupational exposure during varnishing tasks (Koslitz et al., 2014).

Drug Metabolism and Excretion

In pharmaceutical research, the compound has been linked to the study of drug metabolism and excretion. For instance, a study exploring the absorption, metabolism, and excretion of vildagliptin, a dipeptidyl peptidase 4 inhibitor for treating type 2 diabetes, noted the importance of understanding the metabolic pathways involved in drug clearance. The study detailed the process of drug metabolism, highlighting the formation of various metabolites and the role of cytochrome P450 enzymes, emphasizing the necessity of comprehensive metabolic profiling in drug development and the potential relevance of compounds like (S)-ethyl 1-(2-ethoxy-2-oxoacetyl)pyrrolidine-2-carboxylate in such studies (He et al., 2009).

properties

IUPAC Name

ethyl (2S)-1-(2-ethoxy-2-oxoacetyl)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-3-16-10(14)8-6-5-7-12(8)9(13)11(15)17-4-2/h8H,3-7H2,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSAJSSJPAVUSO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN1C(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCN1C(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654221
Record name Ethyl 1-[ethoxy(oxo)acetyl]-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-ethyl 1-(2-ethoxy-2-oxoacetyl)pyrrolidine-2-carboxylate

CAS RN

273925-06-7
Record name Ethyl 1-[ethoxy(oxo)acetyl]-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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